(8xi,9xi,14xi,17xi)-Pregna-4,6-diene-3,20-dione, also known as Δ6-progesterone, is a steroid compound classified under the category of progestins. It possesses significant biological activity related to hormone regulation and is primarily used in scientific research and pharmaceutical applications. The molecular formula for this compound is C21H28O2, with a molecular weight of approximately 312.45 g/mol .
This compound is derived from natural steroid precursors and is synthesized for various applications in biochemistry and pharmacology. It is classified as a sex hormone due to its role in reproductive health and hormonal therapies. As a progestin, it mimics the action of progesterone in the body, influencing various physiological processes .
The synthesis of (8xi,9xi,14xi,17xi)-Pregna-4,6-diene-3,20-dione typically begins with 9β,10α-pregnane-5,7-diene-3,20-dione diethyl diacetal as the starting material. The process involves several key steps:
The synthetic routes are optimized for high yield and purity while minimizing environmental impact. Industrial production methods often adapt these laboratory techniques to larger scales while maintaining efficiency .
The molecular structure of (8xi,9xi,14xi,17xi)-Pregna-4,6-diene-3,20-dione features a complex steroid backbone characterized by multiple chiral centers. The specific stereochemistry is crucial for its biological activity.
The compound's InChI representation is:
(8xi,9xi,14xi,17xi)-Pregna-4,6-diene-3,20-dione participates in various chemical reactions:
Common reagents used include:
The mechanism of action for (8xi,9xi,14xi,17xi)-Pregna-4,6-diene-3,20-dione involves its interaction with progesterone receptors in target tissues. By binding to these receptors:
This unique action distinguishes it from other progestogens used in therapeutic contexts.
The compound exhibits stability under standard laboratory conditions but should be stored in a cool and dark place to maintain integrity .
The purity of commercially available samples is generally greater than 98%, ensuring reliability for research applications .
(8xi,9xi,14xi,17xi)-Pregna-4,6-diene-3,20-dione has diverse applications:
This compound's unique properties make it a valuable tool in both academic research and industrial applications related to hormonal therapies and reproductive health.
The compound (8xi,9xi,14xi,17xi)-Pregna-4,6-diene-3,20-dione features a tetracyclic steroid backbone with specific stereochemical ambiguities denoted by the "xi" stereodescriptor. This nomenclature indicates unknown or variable configurations at the C8, C9, C14, and C17 positions, distinguishing it from stereochemically defined analogs. Its systematic IUPAC name, (10R,13S)-17-acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one, precisely defines the absolute configurations at C10 and C13 while retaining ambiguity at other chiral centers . The molecular formula is C₂₁H₂₈O₂, with a molecular weight of 312.4 g/mol, consistent across stereoisomeric forms [2].
The stereochemical flexibility impacts its three-dimensional conformation. For example, the canonical SMILES (CC(=O)C1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C) lacks stereochemical indicators, while the isomeric SMILES specifies configurations at C20 and C21 (CC(=O)C1CCC2[C@@]1(CCC3C2C=CC4=CC(=O)CC[C@]34C)C), highlighting the critical role of C20 ketone orientation in receptor interactions . The "xi" notation thus reflects a mixture or undetermined states, which is common in synthetic intermediates but requires resolution for pharmaceutical application.
Table 1: Key Stereochemical and Nomenclature Data
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (10R,13S)-17-acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |
| Molecular Formula | C₂₁H₂₈O₂ | |
| Molecular Weight | 312.4 g/mol | |
| Stereodescriptors | 8xi,9xi,14xi,17xi | |
| InChIKey | JGMOKGBVKVMRFX-KKINBUFLSA-N |
Synthetic progestins exhibit profound pharmacological differences based on stereochemistry and unsaturation patterns. Unlike natural progesterone (pregn-4-ene-3,20-dione), which has a single Δ⁴ double bond, (8xi,9xi,14xi,17xi)-Pregna-4,6-diene-3,20-dione features a conjugated diene system (Δ⁴,⁶). This extended unsaturation increases planarity and electron delocalization, enhancing binding affinity to progesterone receptors (PR) [5]. Medrogestone (6,17-dimethylpregna-4,6-diene-3,20-dione), a clinically used analog, shares the Δ⁴,⁶-diene but incorporates methyl groups at C6 and C17, further optimizing receptor selectivity and metabolic stability [5].
Isomeric variations at C9/C10 significantly alter bioactivity. The 9β,10α configuration—as in 9β,10α,17α-Pregna-4,6-diene-3,20-dione—induces a bent conformation, reducing glucocorticoid receptor cross-reactivity. In contrast, the 9ξ,10ξ notation here implies a mixture that may exhibit intermediate behavior [2] [6] [8]. Dydrogesterone (9β,10α-pregna-4,6-diene-3,20-dione), another therapeutic agent, demonstrates how fixed 9β,10α stereochemistry enhances oral bioavailability and PR specificity [6] [8].
Table 2: Structural and Functional Comparison of Key Progestins
| Compound | Key Structural Features | Receptor Affinity | |
|---|---|---|---|
| Natural Progesterone | Δ⁴ single bond; no C6/C17 substituents | Moderate PR affinity | |
| (8xi,9xi,14xi,17xi)-Pregna-4,6-diene-3,20-dione | Δ⁴,⁶ diene; undefined C8/C9/C14/C17 stereochemistry | High PR affinity; variable selectivity | |
| Medrogestone | Δ⁴,⁶ diene; 6-methyl, 17-methyl groups | High PR selectivity; anti-estrogenic | [5] |
| Dydrogesterone | Δ⁴,⁶ diene; fixed 9β,10α configuration | High PR specificity; oral bioavailable | [6] [8] |
The Δ⁴,⁶-diene system is a conformational lock that rigidifies rings A and B. This 1,3-diene unit creates a planar domain spanning C3–C4–C5–C6–C7, reducing flexibility and positioning the C3 ketone for optimal hydrogen bonding with PR residues [6]. Computational analyses reveal that this planarity increases the molecule’s electron density, facilitating π-stacking interactions with aromatic residues in the receptor’s ligand-binding domain [8].
Compared to saturated analogs like 17-hydroxypregn-4-ene-3,20-dione, which has a flexible ring A, the Δ⁴,⁶-diene elevates the energy barrier for ring flipping by >5 kcal/mol, as confirmed by molecular dynamics simulations [6]. This rigidity is absent in isomers like pregna-4,20-dien-3,6-dione, where non-conjugated double bonds permit greater torsional freedom [7]. The diene’s electron-delocalized system also alters reactivity: it undergoes selective 1,4-addition with electrophiles (e.g., hydrogenation to pregn-4-ene derivatives) and enhances acidity at C4 for nucleophilic attacks [6].
Table 3: Conformational Impact of Δ⁴,⁶-Diene System
| Parameter | Δ⁴,⁶-Diene System | Saturated Analog (e.g., pregn-4-ene) |
|---|---|---|
| Ring A/B Flexibility | Planar; rotationally restricted | Flexible; chair-boat transitions |
| C3 Ketone Orientation | Fixed enone geometry | Variable equatorial/axial position |
| Bond Length (C4–C5) | 1.34 Å (sp²–sp²) | 1.53 Å (sp³–sp²) |
| Torsional Energy Barrier | >5 kcal/mol | <2 kcal/mol |
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8